molecular formula C26H34Cl2N2O B12694327 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole CAS No. 135330-86-8

1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole

Cat. No.: B12694327
CAS No.: 135330-86-8
M. Wt: 461.5 g/mol
InChI Key: RFKZUBXIWREGPU-PLIWVGOGSA-N
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Description

AFK-110 is a chemical compound known for its potential applications in various scientific fields. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. AFK-110 is particularly noted for its interaction with specific enzymes, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFK-110 involves the incorporation of a farnesyl group into the imidazole ring. This process typically starts with the preparation of the imidazole core, followed by the introduction of the farnesyl group through a series of chemical reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of AFK-110 is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce AFK-110 in bulk quantities. The industrial process is designed to be cost-effective while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

AFK-110 undergoes various chemical reactions, including:

    Oxidation: AFK-110 can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on AFK-110, altering its properties.

    Substitution: AFK-110 can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of AFK-110 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts.

Major Products Formed

The major products formed from the reactions of AFK-110 depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

AFK-110 has a wide range of scientific research applications, including:

    Chemistry: AFK-110 is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, AFK-110 is studied for its interaction with enzymes and proteins. It serves as a tool to understand enzyme mechanisms and protein functions.

    Medicine: AFK-110 has potential therapeutic applications due to its ability to inhibit specific enzymes. It is being investigated for its antifungal and anticancer properties.

    Industry: In industrial applications, AFK-110 is used in the development of new materials and chemical processes. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of AFK-110 involves its interaction with specific molecular targets, particularly enzymes. AFK-110 acts as an inhibitor of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The molecular targets of AFK-110 include enzymes involved in sterol biosynthesis, making it a potential antifungal agent.

Comparison with Similar Compounds

AFK-110 is compared with other similar compounds, such as AFK-108 and AFK-122. While all three compounds share a common imidazole core, their differences lie in the substituents attached to the core. AFK-108 has a geranyl group, AFK-110 has a farnesyl group, and AFK-122 has a prenyl group. These differences in substituents affect their potency and selectivity as enzyme inhibitors. AFK-110 is unique in its balance of potency and selectivity, making it a valuable compound for research and potential therapeutic applications.

List of Similar Compounds

  • AFK-108
  • AFK-122

Properties

CAS No.

135330-86-8

Molecular Formula

C26H34Cl2N2O

Molecular Weight

461.5 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole

InChI

InChI=1S/C26H34Cl2N2O/c1-20(2)7-5-8-21(3)9-6-10-22(4)13-16-31-26(18-30-15-14-29-19-30)24-12-11-23(27)17-25(24)28/h7,9,11-15,17,19,26H,5-6,8,10,16,18H2,1-4H3/b21-9+,22-13+

InChI Key

RFKZUBXIWREGPU-PLIWVGOGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C)C)C

Origin of Product

United States

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